5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate

Beschreibung

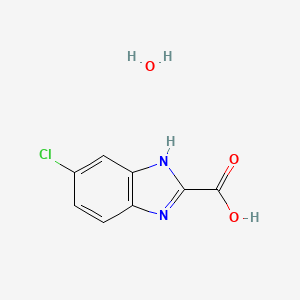

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate (CAS: 39811-14-8) is a halogenated benzimidazole derivative with the molecular formula C₈H₅ClN₂O₂·H₂O and a molecular weight of 214.60 g/mol (accounting for the monohydrate). The compound features a benzimidazole core substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position (Figure 1). It is commonly utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules .

Eigenschaften

IUPAC Name |

6-chloro-1H-benzimidazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFORBRGSPAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443425-14-6 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid, 6-chloro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443425-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1443425-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate typically involves the chlorination of benzimidazole-2-carboxylic acid. One common method includes the reaction of benzimidazole-2-carboxylic acid with thionyl chloride in the presence of a catalyst, followed by hydrolysis to yield the monohydrate form .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of various substituted benzimidazole derivatives.

Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate has been extensively studied for its potential therapeutic applications:

- Antimicrobial Properties : Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have reported its effectiveness against various pathogens, including bacteria and viruses, with some derivatives showing EC50 values as low as 0.007 nM against Hepatitis C virus (HCV) .

- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties. Several studies demonstrated that derivatives could inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For example, compounds derived from 5-Chloro-1H-benzimidazole-2-carboxylic acid exhibited IC50 values indicating strong COX-2 inhibition .

- Cancer Research : The compound is also being explored for its anticancer potential. Various studies have synthesized benzimidazole derivatives that show promise as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth .

Agrochemical Applications

The compound is utilized in the development of agrochemicals due to its ability to serve as a precursor for synthesizing herbicides and fungicides. Its structural properties allow for modifications that enhance the efficacy of these agrochemicals against specific pests and diseases affecting crops.

Synthesis of Complex Organic Molecules

In organic chemistry, this compound acts as a versatile precursor for synthesizing complex organic molecules. Its reactivity enables the formation of various substituted benzimidazoles, which are valuable in both medicinal and industrial applications .

Case Study 1: Antiviral Activity Against HCV

A study published in Pharmacological Reviews detailed the synthesis of benzimidazole derivatives and their evaluation against HCV. The findings revealed that compounds derived from 5-Chloro-1H-benzimidazole-2-carboxylic acid demonstrated potent inhibitory effects on HCV replication, making them candidates for further development into antiviral therapies .

Case Study 2: Anti-inflammatory Effects

Research conducted by Moneer et al. highlighted the anti-inflammatory properties of various benzimidazole derivatives synthesized from this compound. The study measured the compounds' effectiveness in reducing edema in animal models, demonstrating significant reductions compared to standard anti-inflammatory drugs like diclofenac .

Case Study 3: Synthesis of Agrochemicals

A patent filed for the use of benzimidazole derivatives indicated their application in developing new agrochemicals aimed at improving crop yields and resistance to diseases. The patent discussed how modifications to the 5-Chloro-1H-benzimidazole-2-carboxylic acid structure could lead to more effective herbicides .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate involves its interaction with various molecular targets. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The compound can also modulate specific signaling pathways, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

*Note: CAS 1263378-80-8 is cited for two distinct compounds in and ; verify context before application.

Physicochemical Properties

- Solubility and Hydration: The monohydrate form of the target compound enhances its crystallinity and stability compared to anhydrous analogues like 1H-benzimidazole-2-carboxylic acid (CAS 2849-93-6). Hydration can improve solubility in aqueous systems, critical for biological applications .

- Halogen Effects : Replacing chlorine with bromine (e.g., 5-Bromo-...-carboxylic acid) increases molecular weight by ~25 g/mol and may alter lipophilicity (logP) and metabolic stability. Bromine’s larger atomic radius could also influence binding interactions in biological targets .

Crystallographic and Structural Data

- Bond Lengths and Angles: provides structural data for thiophene-substituted benzimidazoles, such as C–C bond lengths of ~1.41 Å and C–N bonds of ~1.36 Å. The chlorine atom in the target compound may induce slight distortions in the benzimidazole ring geometry compared to non-halogenated analogues .

Biologische Aktivität

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate is a derivative of benzimidazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including:

- Antimicrobial

- Anticancer

- Antiviral

- Antiparasitic

- Anti-inflammatory

The structural diversity and functionalization at various positions on the benzimidazole nucleus contribute to these activities .

Anticancer Activity

Research indicates that 5-chloro-substituted benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with the benzimidazole framework can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several benzimidazole derivatives, including 5-chloro-1H-benzimidazole-2-carboxylic acid. The results indicated that this compound displayed notable cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma) and Mia Paca-2 (pancreatic carcinoma), with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 5-Chloro-1H-benzimidazole-2-carboxylic acid | HeLa | 5.6 |

| 5-Chloro-1H-benzimidazole-2-carboxylic acid | Mia Paca-2 | 6.3 |

Antimicrobial Activity

The antimicrobial potential of 5-chloro-1H-benzimidazole-2-carboxylic acid has also been investigated. It has been shown to possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 64 µg/mL .

Comparative Antimicrobial Efficacy

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-1H-benzimidazole-2-carboxylic acid | MRSA | 64 |

| 5-Fluorobenzimidazole | S. aureus | 8 |

| 5-Fluorobenzimidazole | C. difficile | 128 |

The biological activity of benzimidazole derivatives is largely attributed to their ability to inhibit microtubule formation, which is crucial for cell division. This action leads to apoptosis in cancer cells and disruption of microbial cell integrity in bacteria . The interaction with various biological targets suggests a multi-target mechanism, enhancing their effectiveness against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via cyclization reactions using precursors such as substituted benzimidazole derivatives. A common approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Optimization can include adjusting molar ratios (e.g., 1.1:1 for aldehyde derivatives) and reaction duration (3–5 hours). For efficiency, factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) can identify critical parameters .

Q. How should researchers characterize the purity and stability of this compound?

Methodological Answer: Purity is typically assessed via HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Stability studies should include accelerated degradation under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) to monitor hydrolysis or oxidation. Spectroscopic techniques like FT-IR and NMR (¹H/¹³C) can confirm structural integrity, while thermogravimetric analysis (TGA) evaluates monohydrate stability .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents like DMSO (≥10 mg/mL). For biological testing, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar formulations .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization. For example, modifying the benzimidazole core at the 5-chloro position may enhance bioactivity. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Contradictions often arise from tautomerism or hydrate/anhydrate forms. Use variable-temperature NMR to detect dynamic equilibria. For ambiguous peaks, compare experimental data with computed NMR spectra (via tools like Gaussian or ACD/Labs). Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing byproducts?

Methodological Answer: Employ membrane separation technologies (e.g., nanofiltration) to remove impurities during synthesis. Optimize catalyst systems (e.g., Pd/C for hydrogenation) using design of experiments (DoE) to balance reaction rate and selectivity. Process control algorithms (e.g., PID controllers) maintain optimal temperature and pressure in continuous-flow reactors .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition constants (Kᵢ). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. For structural insights, perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map interactions with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.